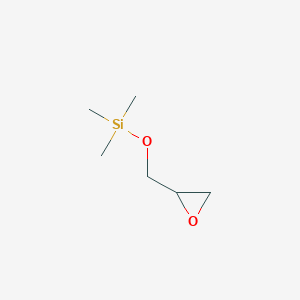
Silane, trimethyl(oxiranylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by the presence of a silane group bonded to a glycidyl ether moiety, making it a versatile chemical used in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Silane, trimethyl(oxiranylmethoxy)- can be synthesized through the reaction of glycidol with trimethoxysilane in the presence of a catalyst . The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the glycidyl ether linkage.
Industrial Production Methods
Industrial production of this compound often involves the use of a fixed bed reactor, where the reaction between glycidol and trimethoxysilane is carried out continuously . This method ensures high yield and purity of the product, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Silane, trimethyl(oxiranylmethoxy)- undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the trimethoxy groups hydrolyze to form silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of polymeric structures.
Epoxide Ring-Opening: The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Epoxide Ring-Opening: Nucleophiles such as amines, alcohols, or thiols under mild conditions.
Major Products Formed
Hydrolysis: Silanol and methanol.
Condensation: Polymeric siloxanes.
Epoxide Ring-Opening: Various glycidyl derivatives depending on the nucleophile used.
Scientific Research Applications
Silane, trimethyl(oxiranylmethoxy)- has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces for biomolecule immobilization.
Medicine: Utilized in the development of drug delivery systems and medical coatings.
Industry: Applied in the production of coatings, adhesives, and sealants to enhance their performance.
Mechanism of Action
The mechanism of action of silane, trimethyl(oxiranylmethoxy)- involves the hydrolysis of the trimethoxy groups to form silanol groups, which can then condense to form siloxane bonds . The oxirane ring can undergo nucleophilic attack, leading to the formation of various glycidyl derivatives . These reactions enable the compound to act as a coupling agent, enhancing the adhesion between different materials .
Comparison with Similar Compounds
Similar Compounds
Trimethoxysilane: Similar in structure but lacks the glycidyl ether moiety.
Glycidoxypropyltrimethoxysilane: Contains a glycidyl ether moiety but differs in the length of the alkyl chain.
Uniqueness
Silane, trimethyl(oxiranylmethoxy)- is unique due to its combination of a silane group and a glycidyl ether moiety, which imparts both hydrolyzable and reactive functionalities . This dual functionality makes it highly versatile for various applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
4542-78-3 |
|---|---|
Molecular Formula |
C6H14O2Si |
Molecular Weight |
146.26 g/mol |
IUPAC Name |
trimethyl(oxiran-2-ylmethoxy)silane |
InChI |
InChI=1S/C6H14O2Si/c1-9(2,3)8-5-6-4-7-6/h6H,4-5H2,1-3H3 |
InChI Key |
AACMXYCXYZGNBT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dimethyl 2-hydroxy-2-[(5-methyl-2-furyl)methyl]malonate](/img/structure/B14146047.png)
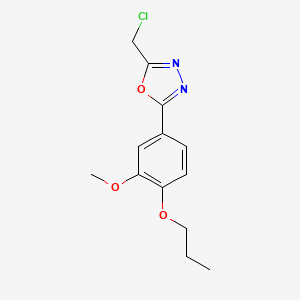
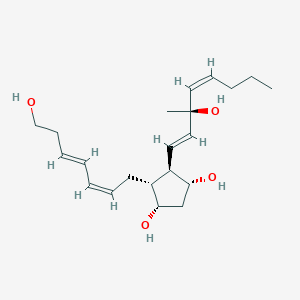
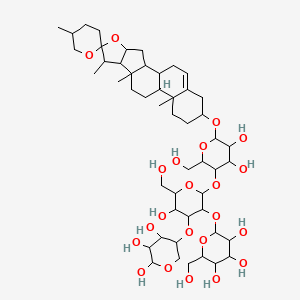
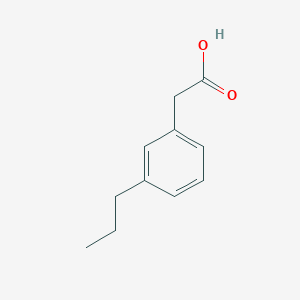
![[(E)-2,3-dimethylbut-1-enyl]boronic acid](/img/structure/B14146071.png)
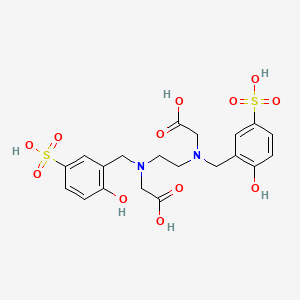

![N-[[(2-methylbenzoyl)amino]carbamothioyl]thiophene-2-carboxamide](/img/structure/B14146104.png)
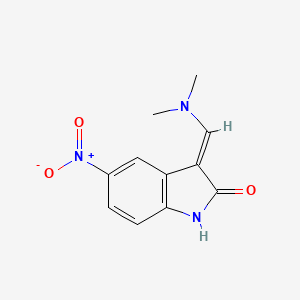

![1-(Benzyloxy)-2-{(Z)-[2-(benzyloxy)-5-nitrophenyl]-NNO-azoxy}-4-nitrobenzene](/img/structure/B14146124.png)
![2-[(5,7-dinitroquinolin-8-yl)amino]benzoic Acid](/img/structure/B14146136.png)
